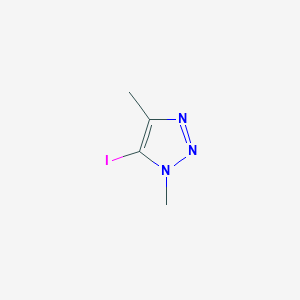
5-iodo-1,4-diMethyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C4H6IN3. It is a derivative of 1,2,3-triazole, a class of compounds known for their diverse applications in various fields such as medicinal chemistry, materials science, and agriculture . The presence of iodine and methyl groups in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-1H-1,2,3-triazole with iodine in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the incorporation of the iodine atom into the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
5-Iodo-1,4-dimethyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Chemical Sensing: It is employed in the design of sensors for detecting various analytes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl groups play a crucial role in modulating its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-1,2,3-triazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
1,2,3-Triazole: The parent compound without any substituents, serving as a versatile scaffold for various derivatives.
Uniqueness
The presence of the iodine atom in 5-iodo-1,4-dimethyl-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity and the ability to participate in specific types of reactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-iodo-1,4-dimethyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCUDCDYJFFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)
![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)
![5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2980656.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)
![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzamide](/img/structure/B2980664.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)
![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)
![3-amino-N-(benzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2980668.png)
![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2980669.png)
![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2980670.png)
